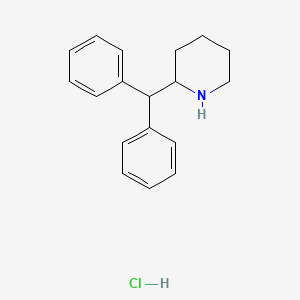

2-ベンジドリールピペリジン塩酸塩

説明

2-ジフェニルメチルピペリジン塩酸塩は、一般的にデソキシピプラドロールとして知られており、1950年代に製薬会社チバによって開発された刺激剤です。これは、ノルエピネフリン-ドーパミン再取り込み阻害薬として作用し、これらの神経伝達物質の再取り込みを阻害することにより、脳内でのレベルを上昇させます。 この化合物は、どちらも精神刺激効果で知られているピプラドロールとメチルフェニデートと構造的に関連しています .

2. 製法

合成経路と反応条件

2-ジフェニルメチルピペリジン塩酸塩の合成は、一般的に以下の手順を含みます。

ピペリジン環の形成: これは、適切な前駆体を含む環化反応によって達成できます。

ジフェニルメチル基の導入: この手順は、塩基性条件下でピペリジン環をジフェニルメチルハロゲン化物と反応させることを含みます。

工業生産方法

2-ジフェニルメチルピペリジン塩酸塩の工業生産方法は、実験室での合成と似ていますが、より高い収率と純度のためにスケールアップされ、最適化されています。 これは、多くの場合、連続フローリアクターと、再結晶やクロマトグラフィーなどの高度な精製技術の使用を含みます .

科学的研究の応用

2-Diphenylmethylpiperidine hydrochloride has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

Biology: The compound is studied for its effects on neurotransmitter levels and its potential use in treating neurological disorders.

Medicine: Research is ongoing into its potential use as a treatment for conditions such as attention deficit hyperactivity disorder and narcolepsy.

Industry: It is used in the development of new psychostimulant drugs and in forensic toxicology for the detection of designer drugs

作用機序

2-ジフェニルメチルピペリジン塩酸塩の作用機序は、ノルエピネフリンとドーパミン再取り込みの阻害を含みます。これらの神経伝達物質の再取り込みトランスポーターを阻害することにより、化合物はシナプス間隙におけるそのレベルを増加させ、神経伝達の増強につながります。 これは、覚醒、集中力、エネルギーレベルの向上をもたらします .

6. 類似の化合物との比較

2-ジフェニルメチルピペリジン塩酸塩は、いくつかの他の化合物と似ています。

ピプラドロール: 両方の化合物はノルエピネフリン-ドーパミン再取り込み阻害薬ですが、ピプラドロールは作用時間が短いです。

メチルフェニデート: 同様にノルエピネフリン-ドーパミン再取り込み阻害薬であるメチルフェニデートは、注意欠陥多動性障害の治療に一般的に使用され、より予測可能な薬物動態プロファイルを持っています。

2-ジフェニルメチルピロリジン: この化合物は構造的に類似しており、ノルエピネフリン-ドーパミン再取り込み阻害薬としても作用します

2-ジフェニルメチルピペリジン塩酸塩の独自性は、その長い作用時間と高い親油性にあり、これにより化合物は体内で長期間活性状態を維持することができます .

生化学分析

Biochemical Properties

2-Benzhydrylpiperidine hydrochloride acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . This means it interacts with the transport proteins that reuptake norepinephrine and dopamine into presynaptic neurons after their release. By inhibiting this reuptake, it increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling .

Cellular Effects

The increase in norepinephrine and dopamine levels in the synaptic cleft caused by 2-Benzhydrylpiperidine hydrochloride can have various effects on cellular processes. For instance, it can influence cell signaling pathways related to these neurotransmitters, potentially affecting processes like gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Benzhydrylpiperidine hydrochloride involves its binding to the transport proteins responsible for the reuptake of norepinephrine and dopamine . This binding inhibits the reuptake process, leading to an increase in the levels of these neurotransmitters in the synaptic cleft .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diphenylmethylpiperidine hydrochloride typically involves the following steps:

Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the diphenylmethyl group: This step involves the reaction of the piperidine ring with a diphenylmethyl halide under basic conditions.

Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 2-Diphenylmethylpiperidine hydrochloride are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

反応の種類

2-ジフェニルメチルピペリジン塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この反応は、さまざまな酸化された誘導体の形成につながる可能性があります。

還元: 還元反応は、化合物をその還元型に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、還元は完全に飽和した化合物を生み出す可能性があります .

4. 科学研究への応用

2-ジフェニルメチルピペリジン塩酸塩は、いくつかの科学研究への応用があります。

化学: これは、類似の化合物の同定と定量化のための分析化学における参照標準として使用されます。

生物学: この化合物は、神経伝達物質レベルに対するその影響と、神経障害の治療における潜在的な用途について研究されています。

医学: それは、注意欠陥多動性障害やナルコレプシーなどの病気の治療薬としての潜在的な用途についての研究が進行中です。

類似化合物との比較

2-Diphenylmethylpiperidine hydrochloride is similar to several other compounds, including:

Pipradrol: Both compounds are norepinephrine-dopamine reuptake inhibitors, but pipradrol has a shorter duration of action.

Methylphenidate: Also a norepinephrine-dopamine reuptake inhibitor, methylphenidate is commonly used to treat attention deficit hyperactivity disorder and has a more predictable pharmacokinetic profile.

2-Diphenylmethylpyrrolidine: This compound is structurally similar and also acts as a norepinephrine-dopamine reuptake inhibitor

The uniqueness of 2-Diphenylmethylpiperidine hydrochloride lies in its long duration of action and high lipophilicity, which allows it to remain active in the body for extended periods .

特性

IUPAC Name |

2-benzhydrylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N.ClH/c1-3-9-15(10-4-1)18(16-11-5-2-6-12-16)17-13-7-8-14-19-17;/h1-6,9-12,17-19H,7-8,13-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTADPDIPKMRRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680905 | |

| Record name | 2-(Diphenylmethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5807-81-8 | |

| Record name | 2-(Diphenylmethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5807-81-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Hydroxymethyl)-2-methyl-7-thia-2,5-diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B590328.png)

![6-Oxabicyclo[3.1.0]hexane-2-carboxamide,2,4-dihydroxy-,(1R,2S,4R,5R)-(9CI)](/img/new.no-structure.jpg)

![4,7-Epoxy[1,2]thiazolo[5,4-c]pyridine](/img/structure/B590338.png)

![Ethane-1,2-diol;2-[3-(2-hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol;[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate](/img/structure/B590346.png)